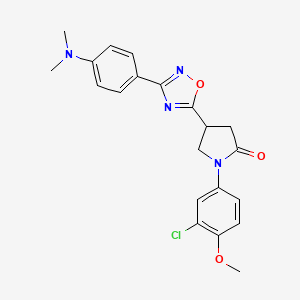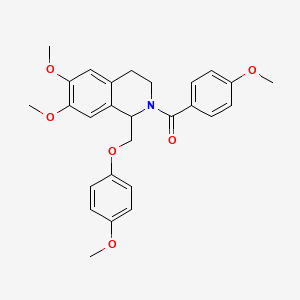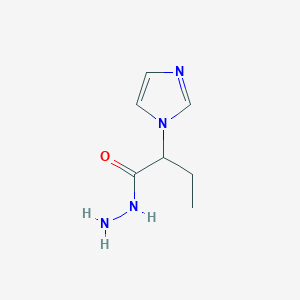
1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Compound Synthesis and Diverse Library Generation
The compound has been utilized in the generation of a structurally diverse library of compounds through various alkylation and ring closure reactions. This process involves the production of dithiocarbamates, thioethers, and various other derivatives, highlighting the compound's versatility in synthetic organic chemistry (Roman, 2013).
Formation of Pyrazolo[3,4-b]pyridines
It plays a role in the formation of pyrazolo[3,4-b]pyridines, a class of compounds with potential applications in various fields, including pharmaceutical research. The research has shown the formation of specific pyrazolo[3,4-b]pyridine derivatives with defined tautomeric structures (Quiroga et al., 1999).
Apoptosis Induction and Anticancer Activity
This compound has been identified as an apoptosis inducer with potential as an anticancer agent. The research indicates its activity against certain cancer cell lines and its role in inducing apoptosis, thus highlighting its potential in cancer therapeutics (Zhang et al., 2005).
Antimicrobial Properties
A series of novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The research demonstrates the compound's potential in developing new antimicrobial agents (Kumar et al., 2017).
Development of Polymeric Materials
This compound has been used in the synthesis of new polymers containing the 1,3,4-oxadiazole ring, demonstrating its application in the field of materials science. These polymers exhibit properties such as high thermal stability, solubility in organic solvents, and fluorescence, making them suitable for various applications (Hamciuc et al., 2005).
Anticancer Agent Synthesis
The compound has been a part of the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. This research highlights the compound's role in the development of new anticancer drugs (Redda & Gangapuram, 2007).
Fluorescence and Optical Properties
The compound's derivatives have been studied for their fluorescence and optical properties. This research suggests potential applications in the development of functional dyes and molecular reporters (Rurack & Bricks, 2001).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-25(2)15-6-4-13(5-7-15)20-23-21(29-24-20)14-10-19(27)26(12-14)16-8-9-18(28-3)17(22)11-16/h4-9,11,14H,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQCLONYBKDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)



![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)
![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)
![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)





